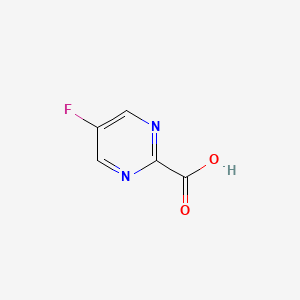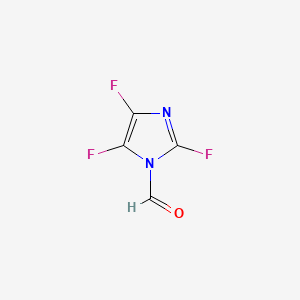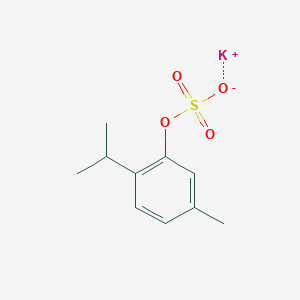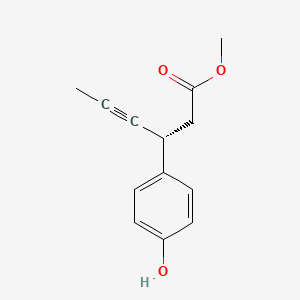
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a polyhydric alcohol that is widely used in the field of organic chemistry. It is a colorless, crystalline solid that has a melting point of 108-110°C. This compound is used as a reagent in various synthetic transformations, such as the conversion of aldehydes to alcohols and the synthesis of ketones and esters. It is also used as a solvent for various organic reactions.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is used in various scientific research applications, such as the synthesis of novel heterocyclic compounds and the preparation of polymers. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of polysaccharides and polyesters.
Mecanismo De Acción
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol acts as a catalyst in various organic reactions. It is able to catalyze the conversion of aldehydes to alcohols, as well as the synthesis of ketones and esters. In addition, it can be used as a solvent for various organic reactions.
Biochemical and Physiological Effects
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on biochemical or physiological processes, depending on the application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a versatile reagent that can be used in a wide variety of organic reactions. It is relatively inexpensive and easy to obtain, and can be stored at room temperature. However, it is not very stable and may decompose over time.
Direcciones Futuras
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol has many potential applications in the field of organic chemistry. Future research could focus on developing new synthetic methods for the preparation of this compound, as well as exploring its potential applications in the synthesis of novel heterocyclic compounds and polymers. In addition, further research could be done to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies could be conducted to develop more efficient and cost-effective methods for the synthesis of 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol.
Métodos De Síntesis
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol can be synthesized from the reaction of phenylmethyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction is conducted at a temperature of 70-80°C for a period of 4-6 hours. The reaction produces a mixture of di- and tetra-hydric alcohols, which can be separated by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol involves the protection of L-iditol with phenylmethyl groups at the 1, 3, 4, and 5 positions. The protected L-iditol is then subjected to a series of reactions to introduce the desired phenylmethyl groups.", "Starting Materials": [ "L-iditol", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Benzyl alcohol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Protection of L-iditol with benzyl chloride and sodium hydroxide to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Reduction of 1,3,4,5-tetrakis-O-benzyl-L-iditol with sodium borohydride to form 1,3,4,5-tetrakis-O-benzyl-L-iditolol", "Debenzylation of 1,3,4,5-tetrakis-O-benzyl-L-iditolol with hydrogen gas over palladium on carbon to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Protection of 1,3,4,5-tetrakis-O-benzyl-L-iditol with benzyl chloride and hydrochloric acid to form 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol" ] } | |
Número CAS |
78136-16-0 |
Nombre del producto |
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol |
Fórmula molecular |
C34H38O6 |
Peso molecular |
542.672 |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1 |
Clave InChI |
MQOUZFJJURBWAX-PSWJWLENSA-N |
SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)

